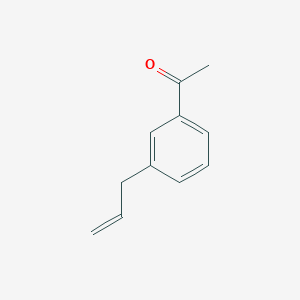
1-(3-Allylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Allylphenyl)ethanone is an organic compound with the molecular formula C11H12O It is characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with an allyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Allylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-allylphenyl with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Allylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Applications De Recherche Scientifique
1-(3-Allylphenyl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Medicine: Research into its potential pharmacological properties, including anti-inflammatory and antimicrobial activities, is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which 1-(3-Allylphenyl)ethanone exerts its effects depends on the specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield products that can be quantified. In pharmacological studies, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to physiological effects.
Comparaison Avec Des Composés Similaires
1-(3-Methylphenyl)ethanone: Similar structure but with a methyl group instead of an allyl group.
1-(3-Ethylphenyl)ethanone: Contains an ethyl group in place of the allyl group.
1-(3-Propylphenyl)ethanone: Features a propyl group instead of an allyl group.
Uniqueness: 1-(3-Allylphenyl)ethanone is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for further functionalization compared to its methyl, ethyl, and propyl analogs. This makes it a valuable compound for synthetic chemists and researchers exploring new chemical transformations and applications.
Propriétés
Formule moléculaire |
C11H12O |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
1-(3-prop-2-enylphenyl)ethanone |
InChI |
InChI=1S/C11H12O/c1-3-5-10-6-4-7-11(8-10)9(2)12/h3-4,6-8H,1,5H2,2H3 |
Clé InChI |
IGYCJNWHRKISOD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC(=C1)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




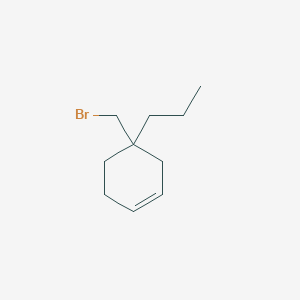
![2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde](/img/structure/B13198274.png)
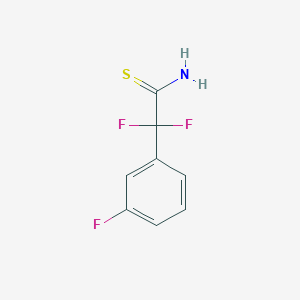
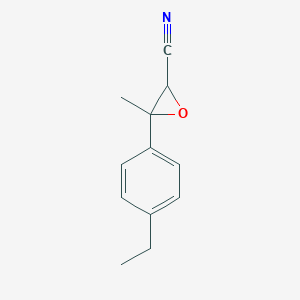
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one](/img/structure/B13198287.png)

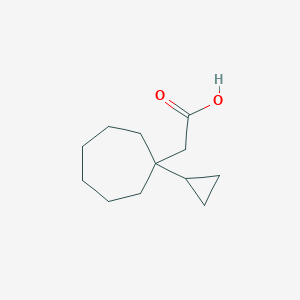
![Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13198309.png)
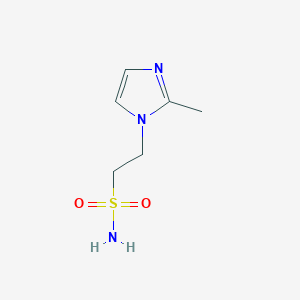
![2-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole](/img/structure/B13198322.png)
![{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13198333.png)
![tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13198346.png)
